molecular formula C11H14BBrFNO2 B597296 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-04-6

6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B597296
CAS No.: 1310404-04-6
M. Wt: 301.95
InChI Key: YAJSHFMJZASPHX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound featuring a pyridine core substituted with bromo (Br) at position 6, fluoro (F) at position 2, and a pinacol boronate ester at position 2. This structure enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The electron-withdrawing bromo and fluoro substituents enhance the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for cholinergic drugs targeting gastrointestinal disorders . Its boronate ester moiety also makes it valuable in materials science, such as in organic electroluminescent devices . Additionally, pyridine-based boronic esters have been employed in fluorescence probes for detecting biomarkers like H₂O₂, leveraging their reactivity with peroxides .

Properties

IUPAC Name

6-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJSHFMJZASPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694422
Record name 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-04-6
Record name 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction mixture is typically heated to promote the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the reactants used.

    Oxidation: The major product is the corresponding boronic acid.

    Substitution: The major products are the substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine and fluorine atoms on the pyridine ring can also participate in various substitution reactions, enhancing the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-2-fluoro-3-(dioxaborolan-2-yl)pyridine is best understood through comparison with analogous pyridine-based boronic esters. Below is a detailed analysis:

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
Target Compound Br (6), F (2), Bpin (3) C₁₂H₁₅BBrFNO₂ 330.97 Pharmaceuticals, OLED materials
3-Bromo-5-(dioxaborolan-2-yl)pyridine Br (3), Bpin (5) C₁₁H₁₄BBrNO₂ 297.96 Cholinergic drug synthesis
2-Bromo-3-(dioxaborolan-2-yl)pyridine Br (2), Bpin (3) C₁₁H₁₄BBrNO₂ 297.96 Cross-coupling intermediates
6-Bromo-2-chloro-3-methyl-4-(dioxaborolan-2-yl)pyridine Br (6), Cl (2), Me (3), Bpin (4) C₁₂H₁₆BBrClNO₂ 364.43 Undisclosed (pharmaceutical R&D)
2-Methoxy-6-(dioxaborolan-2-yl)pyridine OMe (2), Bpin (6) C₁₂H₁₈BNO₃ 235.09 Suzuki coupling, sensor design
  • Electronic Effects : The target compound's 2-fluoro substituent is strongly electron-withdrawing, activating the pyridine ring for cross-coupling at position 3. In contrast, 2-methoxy-6-Bpin pyridine has an electron-donating methoxy group, reducing electrophilicity and altering reaction pathways.

Reactivity in Cross-Coupling Reactions

The target compound’s bromo and boronate groups are positioned for sequential functionalization. For example:

Suzuki Coupling : The boronate at position 3 reacts first with aryl halides, followed by substitution of the bromo group at position 2. This contrasts with 3-bromo-5-Bpin pyridine , where bromo at position 3 limits regioselectivity.

Nucleophilic Aromatic Substitution : The 2-fluoro group enhances reactivity at position 3, enabling efficient displacement reactions. Compounds lacking electron-withdrawing groups (e.g., 2-methoxy derivatives ) show lower reactivity.

Physical Properties and Stability

  • Melting Points : The target compound’s melting point is unreported, but 3-substituted analogs like 3-(dioxaborolan-2-yl)pyridine melt at 103–108°C , suggesting comparable stability.
  • Solubility : Boronate esters are typically soluble in polar aprotic solvents (e.g., THF, DMF), but the 2-fluoro group may reduce solubility compared to methoxy-substituted derivatives .

Biological Activity

6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that has garnered interest due to its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound contains a pyridine ring with bromine and fluorine substituents as well as a boronate ester group, which enhances its reactivity and versatility. The molecular formula is C11H14BBrFNO2C_{11}H_{14}BBrFNO_2 with a molecular weight of approximately 318.40 g/mol.

The presence of halogens (bromine and fluorine) in this compound allows for diverse chemical reactivity, making it suitable for various synthetic applications. The boronate ester group is particularly notable for its role in transition-metal-catalyzed reactions. This section outlines the chemical properties relevant to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄BBrFNO₂
Molecular Weight318.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, related pyridine derivatives have shown potential in various biological applications. Compounds with similar structures have been investigated for their roles in targeting the cholinergic system and other biological targets.

Potential Biological Applications

  • Cholinergic System Targeting : Similar pyridine derivatives have been explored for their effects on the cholinergic system, which is crucial for treating gastrointestinal diseases.
  • Catalytic Activity : The compound's structure allows it to participate in various catalytic reactions that can lead to biologically active compounds.
  • Reactivity Studies : Interaction studies focus on its reactivity with other chemical species during synthetic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds structurally similar to this compound in various biological contexts:

  • DYRK1A Inhibition : A study on related compounds demonstrated significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with nanomolar-level potency observed in enzymatic assays .
  • GSK-3β Inhibition : Another research highlighted the importance of halogen substitutions in enhancing the inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). The presence of fluorine was noted to restore hydrogen bond interactions crucial for binding .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity Potential
This compound Bromine at 6-position; Fluorine at 2-positionPotential cholinergic activity; catalytic applications
2-Bromo-3-methoxyphenylboronic acid pinacol ester Methoxy group instead of fluorineModerate reactivity; potential medicinal applications
6-Chloro-3-methylpyridine derivative Chlorine at 6-positionEnhanced reactivity; explored for anti-cancer properties

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